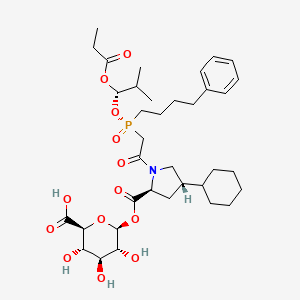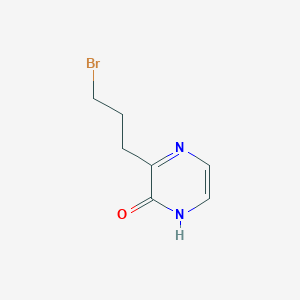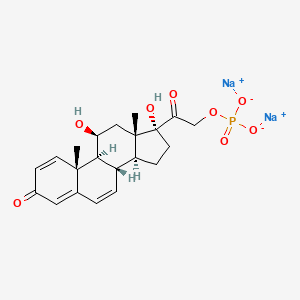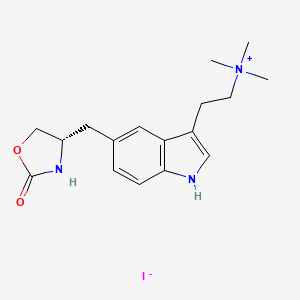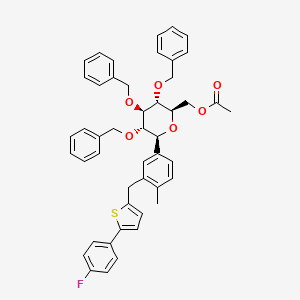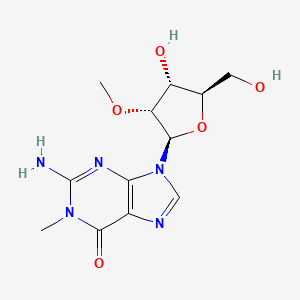
1,2'-O-dimethylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2’-O-Dimethylguanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its potential immunostimulatory activity, particularly in the induction of type I interferons, which have antiviral effects .
Métodos De Preparación
The synthesis of 1,2’-O-dimethylguanosine typically involves the methylation of guanosine. One approach includes the phosphorylation of 3’-O-methylguanosine to avoid the formation of by-products. The final step involves the condensation of 7,3’-O-dimethylguanosine-5’-monophosphate with guanosine-5’-diphosphate . This method ensures high yield and can be scaled for industrial production.
Análisis De Reacciones Químicas
1,2’-O-Dimethylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2’-O-Dimethylguanosine has several applications in scientific research:
Chemistry: It is used as a reference compound in nucleoside analog studies.
Biology: Its immunostimulatory properties make it valuable in studying immune responses.
Medicine: Potential antiviral effects are being explored, particularly in the context of type I interferon induction.
Mecanismo De Acción
The immunostimulatory activity of 1,2’-O-dimethylguanosine is primarily due to its activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which play a crucial role in antiviral defense. The molecular targets and pathways involved include the TLR7 signaling pathway, which ultimately results in the production of interferons and other cytokines .
Comparación Con Compuestos Similares
1,2’-O-Dimethylguanosine is unique among guanosine analogs due to its specific methylation pattern. Similar compounds include:
7-Methylguanosine: Another guanosine analogue with a different methylation site.
3’-O-Methylguanosine: Similar in structure but with a different functional group arrangement.
Trimethylguanosine: Known for its role in mRNA capping and translation regulation.
These compounds share some functional similarities but differ in their specific applications and biological activities.
Propiedades
Fórmula molecular |
C12H17N5O5 |
|---|---|
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
JLYURAYAEKVGQJ-IOSLPCCCSA-N |
SMILES isomérico |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
SMILES canónico |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
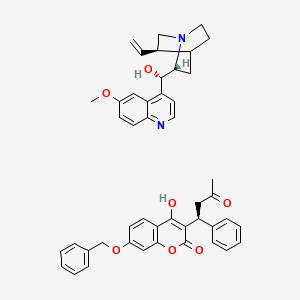
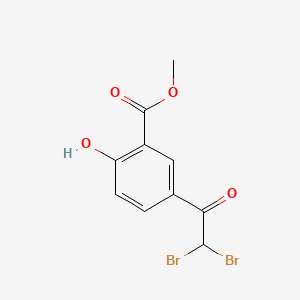
![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)
![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
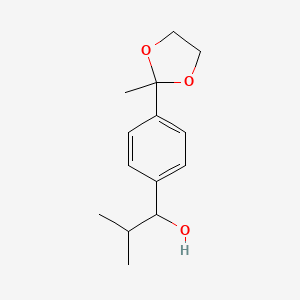
![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)
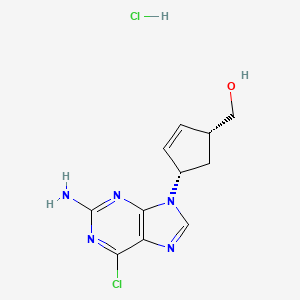
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
